4-Methyltridecane

Description

Contextualization within Branched Alkanes Chemistry

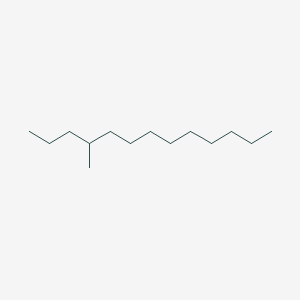

4-Methyltridecane is an isomer of tetradecane (B157292), belonging to the vast family of branched-chain alkanes. cymitquimica.commolbase.com Structurally, it consists of a thirteen-carbon (tridecane) backbone with a methyl group attached to the fourth carbon atom. nih.govguidechem.comcymitquimica.com This branching distinguishes it from its straight-chain counterpart, n-tridecane, and significantly influences its physicochemical properties.

Branched alkanes, such as this compound, generally exhibit lower boiling and melting points compared to their linear isomers of similar molecular weight. cymitquimica.com This is attributed to the reduced surface area and weaker intermolecular van der Waals forces resulting from their more compact structure. ontosight.ai Like other alkanes, this compound is a colorless liquid at room temperature, insoluble in water but soluble in organic solvents. cymitquimica.com Its chemical reactivity is characteristically low under standard conditions, though it can undergo combustion and halogenation reactions. cymitquimica.com

The study of branched alkanes is fundamental to understanding hydrocarbon behavior and has practical applications in the petrochemical industry, including their use as components in fuels and lubricants. cymitquimica.comontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H30 |

| Molecular Weight | 198.39 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 26730-12-1 nih.gov |

| Appearance | Colorless liquid cymitquimica.com |

Overview of Research Significance across Diverse Scientific Disciplines

The scientific importance of this compound extends far beyond its basic chemical properties. It has been identified as a significant semiochemical, a chemical substance used for communication between organisms. plantprotection.plpherobase.com In the field of entomology, researchers have discovered its role as a pheromone or a component of pheromone blends in various insect species. For instance, it has been identified in the metathoracic scent glands of the true bug Tessaratoma papillosa and is believed to play a role in chemical communication. researchgate.net

Furthermore, this compound has been detected as a volatile organic compound (VOC) emitted by plants, particularly in response to herbivory. knaw.nl Research on turnip plants has shown that this compound is one of the compounds specifically induced by root herbivory. knaw.nl This suggests its involvement in the complex chemical signaling that occurs in plant-insect interactions, potentially acting as a cue for natural enemies of herbivores. knaw.nlresearchgate.net

In analytical chemistry, the detection and identification of this compound are relevant in various contexts, including the analysis of ignitable liquids in arson investigations and the characterization of volatile profiles in food and environmental samples. nsf.govaimspress.comresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for its analysis. analytice.commdpi.comnih.gov

Current Research Gaps and Emerging Investigative Avenues

Despite the growing body of research, several gaps in our understanding of this compound remain. While its presence as a semiochemical has been established in some species, its precise behavioral or physiological effects often require further elucidation. preprints.org The complete biosynthetic pathways of this compound in both insects and plants are also not fully understood.

Emerging areas of investigation include exploring the synergistic or antagonistic effects of this compound when present in complex chemical mixtures. For example, its role in the context of dual herbivory on plants, where both root and shoot feeders are present, is an active area of research. knaw.nl Understanding how the emission of this compound and other VOCs is altered in such scenarios could have significant implications for developing novel pest management strategies.

Furthermore, the potential applications of synthetic this compound and its analogs are being explored. For instance, research into the synthesis of related compounds has shown potential antileishmanial activity, highlighting the possibility of discovering new therapeutic agents based on its structural backbone. nih.gov The continued investigation into the ecological roles and potential applications of this compound promises to yield valuable insights across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

4-methyltridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHJCXVZYVVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058630 | |

| Record name | 4-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26730-12-1 | |

| Record name | 4-Methyltridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26730-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecane, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distributional Studies of 4 Methyltridecane

Natural Biogenic Sources

Plant Metabolite Identification and Characterization

4-Methyltridecane is a plant metabolite that has been reported in the volatile emissions of several plant species, often in response to environmental stressors such as herbivory. As a semiochemical, it can play a crucial role in mediating interactions between plants and insects.

Herbivore-Induced Plant Volatiles (HIPVs) are complex blends of chemical compounds released by plants upon damage by herbivores. These volatile signals can serve various functions, including attracting the natural enemies of the herbivores. While a wide array of compounds, including alkanes, are present in HIPV mixtures, specific research pinpointing this compound is limited. However, a closely related isomer, 3-Methyltridecane, has been identified in the volatile profile of herbivore-infested rice plants, suggesting that methyl-branched tridecanes can be part of the plant's chemical response to herbivory. One study on rice plants damaged by the yellow stem borer (Scirpophaga incertulas) identified 3-Methyl-tridecane among the emitted volatiles, highlighting the potential for structural isomers of methyltridecane to be involved in these defensive blends.

Root herbivory is a significant biotic stress that can induce systemic responses in plants, including the release of a complex bouquet of volatile organic compounds from both below-ground and above-ground tissues. These volatiles can act as distress signals to attract natural enemies of the root feeders.

The chemical ecology of plant-insect interactions often involves the attraction of parasitoids to herbivore-infested plants through the perception of HIPVs. While the role of many volatile compounds in attracting parasitoids is well-documented, the specific influence of this compound in these dynamics is not yet clearly established.

However, research into the chemical ecology of parasitoids has shown that branched-chain alkanes can play a significant role in insect communication, particularly as components of cuticular hydrocarbons (CHCs) that can act as contact sex pheromones. For instance, in the parasitic wasp Lariophagus distinguendus, methyl-branched alkanes are crucial for mate recognition. While this does not directly demonstrate the role of plant-emitted this compound in attracting parasitoids, it does indicate that insects, including parasitoids, have the sensory capability to detect and respond to such compounds. The potential for plant-emitted branched alkanes to mimic insect-derived cues or to act as a distinct signal for parasitoids remains an area for further investigation.

This compound has been identified as a volatile organic compound contributing to the aroma profile of rice grains. The composition of volatile compounds in rice is a key determinant of its flavor and aroma, which are important quality traits.

A study analyzing the volatile compounds in different rice varieties identified this compound as one of the many hydrocarbons present. The presence and concentration of such compounds can vary depending on the rice cultivar, growing conditions, and storage. The following table summarizes the findings from a study that detected this compound in rice.

| Rice Variety | Compound Detected | Method of Analysis |

| Not specified | This compound | GC-MS |

Data synthesized from available research on rice volatiles.

The complex aroma of black tea is composed of hundreds of volatile compounds that are formed during the manufacturing process, which includes withering, rolling, fermentation, and drying. These compounds belong to various chemical classes, including hydrocarbons.

Analyses of the volatile profiles of different black teas have identified a wide range of compounds. While specific data on this compound is scarce, studies have reported the presence of other saturated alkanes. For example, one comprehensive analysis of Iranian black teas identified numerous hydrocarbons, although this compound was not explicitly listed. The presence of other methyl-branched alkanes in some tea analyses suggests that this compound could potentially be a minor component in the volatile profile of certain black teas, depending on the tea cultivar, processing methods, and geographical origin. Further targeted analysis would be required to confirm its presence and concentration in various black tea types.

Elucidation of Biosynthetic Pathways and Metabolic Interferences in Plant Responses to Herbivory

This compound is recognized as a plant metabolite. nih.gov Its role can be understood within the broader context of plant defense mechanisms against herbivory. When attacked by herbivores, plants are known to release a complex blend of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). nih.govscienceopen.com These chemical signals serve various functions, including deterring herbivores, attracting natural predators of the attacking insects, and communicating with neighboring plants. nih.govaloki.hu

The biosynthesis of these defensive compounds occurs through several major metabolic pathways. scienceopen.comijcmas.com Terpenoids, a large class of HIPVs, are synthesized from five-carbon isoprene (B109036) units via the mevalonic acid (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. ijcmas.comnih.gov Another significant group of HIPVs, the green leaf volatiles (GLVs), which include C6-aldehydes and alcohols, are derived from the oxygenation of fatty acids like linoleic and linolenic acid. nih.gov While the precise biosynthetic pathway for this compound as a specific response to herbivory is not extensively detailed, alkanes are known components of plant volatile emissions. For instance, the related compound tetradecane (B157292) has been shown to be induced in maize roots by herbivore feeding, where it acts as a defense signal that prepares nearby plants for potential attacks. nih.gov The production of this compound as a plant metabolite positions it within these complex chemical interactions that define plant responses to environmental stresses like herbivory.

Table 1: Major Biosynthetic Pathways of Herbivore-Induced Plant Volatiles This table is interactive. You can sort and filter the data.

| Pathway | Precursors | Key Compound Classes | Cellular Location |

|---|---|---|---|

| Mevalonic Acid (MVA) Pathway | Acetyl-CoA | Terpenoids (Sesquiterpenes) | Cytosol |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | Terpenoids (Monoterpenes, Diterpenes) | Plastids |

| Lipoxygenase (LOX) Pathway | Fatty Acids (Linolenic, Linoleic acid) | Green Leaf Volatiles (GLVs), Jasmonates | Chloroplasts/Peroxisomes |

| Shikimic Acid Pathway | Phosphoenolpyruvate, Erythrose 4-phosphate | Phenylpropanoids, Benzenoids | Plastids |

Anthropogenic and Industrially Relevant Contexts

This compound is a constituent of various petroleum-derived middle distillate fuels. Diesel fuel is a complex mixture of thousands of hydrocarbon compounds, with most molecules having between 10 and 22 carbon atoms. dieselnet.com These hydrocarbons fall into paraffinic (including normal and isoparaffins), naphthenic, and aromatic classes. dieselnet.com As a C14 branched-chain alkane (isoparaffin), this compound falls within the typical composition and boiling range of diesel fuel. dieselnet.com The exact composition of diesel can vary depending on the crude oil source and the refining processes used. dieselnet.comchevron.com

Kerosene, which is used as lamp oil and as a base for aviation fuel, is chemically very similar to No. 1 diesel fuel and also consists of a complex blend of hydrocarbons, including branched-chain alkanes. chevron.com Therefore, this compound is an expected component in these fuels.

This compound has been identified in certain biofuel products, specifically Hydrotreated Vegetable Oil (HVO), also known as renewable diesel. HVO is produced by the catalytic hydrotreating of triglycerides from sources like vegetable oils, such as rapeseed oil. researchgate.net The primary products of this process are straight-chain paraffins (n-alkanes). However, under certain reaction conditions and with specific catalysts, isomerization can occur, leading to the formation of branched alkanes (isoalkanes). researchgate.net One study on the hydrotreating of rapeseed oil noted that the proportion of C17 and C18 isoalkanes in the liquid product increased with higher reaction temperatures. researchgate.net This indicates that isomerization reactions capable of producing branched alkanes like this compound are part of the HVO production process. The chemical similarity between HVO and fossil diesel means they can be blended, making the detection of individual components like this compound relevant for fuel analysis. rsc.org

In the field of forensic science, particularly in arson investigation, the identification of ignitable liquid residues (ILRs) in fire debris is a critical step. nih.govmdpi.com Common ignitable liquids include petroleum products like diesel, kerosene, and gasoline. nih.gov The standard method for analyzing fire debris involves extracting volatile compounds and analyzing them using gas chromatography-mass spectrometry (GC-MS). mdpi.com

Table 2: Contexts of this compound Detection This table is interactive. You can sort and filter the data.

| Context | Matrix / Product | Significance |

|---|---|---|

| Natural | Plants | Metabolite potentially involved in chemical defense signaling. |

| Industrial | Diesel Fuel | A component of the complex hydrocarbon mixture. |

| Industrial | Kerosene / Lamp Oil | A component of the complex hydrocarbon mixture. |

| Industrial | Hydrotreated Vegetable Oil (HVO) | A minor product from isomerization during production. |

| Forensic | Ignitable Liquid Residues | A chemical marker within the hydrocarbon profile of certain accelerants. |

Advanced Analytical Techniques for 4 Methyltridecane Detection, Identification, and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 4-methyltridecane. labmanager.com Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the precise identification and quantification provided by mass spectrometry. labmanager.comnsf.gov

Comprehensive Hydrocarbon Mixture Characterization

GC-MS is extensively utilized for the detailed characterization of complex hydrocarbon mixtures, such as those found in petroleum products and fuels. labmanager.com In these matrices, this compound is often one of numerous isomers and homologous compounds. The chromatographic separation on a suitable capillary column allows for the resolution of this compound from other structurally similar hydrocarbons. ncat.edu For instance, in the analysis of ignitable liquids like lamp oil and tiki torch fuel, this compound has been successfully identified alongside other alkanes and aromatic compounds. nsf.gov The subsequent mass spectrometric analysis provides a unique fragmentation pattern, or "fingerprint," for this compound, enabling its unambiguous identification even when co-eluting with other components. ncat.edu The relative abundance of its characteristic mass-to-charge (m/z) fragments, with top peaks often observed at m/z 43 and 57, confirms its presence. nih.gov

Volatile Organic Compound (VOC) Profiling in Complex Biological and Environmental Matrices

The analysis of volatile organic compounds (VOCs) in biological and environmental samples is a critical application of GC-MS, where this compound can be a significant biomarker. mdpi.com For example, it has been identified as a component of the volatile profile in plant extracts and has been studied in the context of its potential role as a plant metabolite. nih.govacademicjournals.org In a study on the phytochemical components of Vernonia calvoana, this compound was identified as a minor constituent (0.72%) in the ethyl acetate (B1210297) fraction using GC-MS. academicjournals.org

In environmental monitoring, GC-MS is employed to detect and quantify VOCs in matrices such as water and air. researchgate.netthermofisher.com The presence of this compound and other hydrocarbons can indicate contamination from various sources. ags.org.uk The high sensitivity of modern GC-MS instruments allows for the detection of these compounds at very low concentrations, often in the parts-per-trillion range. cdc.gov

Optimization of GC-MS Chromatographic Parameters and Stationary Phase Chemistries

To achieve optimal separation and detection of this compound, careful optimization of GC-MS parameters is essential. Key parameters include the column type (stationary phase), temperature programming, carrier gas flow rate, and injection mode. trajanscimed.commdpi.com

Stationary Phase Selection: The choice of the GC column's stationary phase is paramount and is based on the principle of "like dissolves like". sigmaaldrich.com For a non-polar compound like this compound, a non-polar stationary phase is generally the most suitable choice. sigmaaldrich.comobrnutafaza.hr These phases separate analytes primarily based on their boiling points. trajanscimed.comobrnutafaza.hr Commonly used non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Rtx-5ms). academicjournals.orgrestek.com The use of a 5% diphenyl 95% dimethylpolysiloxane column has been successfully applied for the separation of this compound from other phytochemicals. academicjournals.org The selection of the stationary phase influences the retention time and selectivity of the separation. restek.com

Chromatographic Conditions: The temperature program of the GC oven is critical for resolving complex mixtures. A typical program involves an initial isothermal period followed by one or more temperature ramps to elute compounds with varying volatilities. mdpi.comnih.gov For instance, a program might start at 50°C and ramp up to 350°C to ensure the elution of both volatile and semi-volatile compounds. nih.gov The carrier gas, typically helium, is maintained at a constant flow rate to ensure reproducible retention times. mdpi.comfrontiersin.org The injection can be performed in split or splitless mode, depending on the concentration of the analyte in the sample. mdpi.com

Below is a table summarizing typical GC-MS parameters that can be optimized for this compound analysis:

| Parameter | Description | Typical Values/Options | Rationale for Optimization |

| Stationary Phase | The coating material inside the capillary column. | Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl-95% Dimethylpolysiloxane) | To achieve separation based on boiling point and polarity. trajanscimed.comsigmaaldrich.com |

| Column Dimensions | Internal diameter (ID), length, and film thickness. | ID: 0.1-0.32 mm; Length: 15-60 m; Film Thickness: 0.1-1.0 µm | Affects resolution, analysis time, and sample capacity. trajanscimed.com |

| Oven Temperature | The temperature program of the GC oven. | Initial temp: 40-80°C; Ramps: 3-35°C/min; Final temp: up to 350°C | Controls the elution of compounds based on their volatility. mdpi.comnih.gov |

| Carrier Gas | Inert gas that moves the sample through the column. | Helium, Hydrogen | Constant flow rate (e.g., 1.0 mL/min) ensures reproducible retention times. frontiersin.org |

| Injection Mode | Method of introducing the sample into the GC. | Split, Splitless | Split mode for concentrated samples, splitless for trace analysis. mdpi.com |

| MS Detector | Ionization and detection method. | Electron Ionization (EI) at 70 eV; Scan range: m/z 35-500 | EI provides reproducible fragmentation patterns for library matching. frontiersin.org |

Advanced Sample Preparation and Extraction Methodologies for Volatile Compounds

Effective sample preparation is a critical prerequisite for the successful GC-MS analysis of this compound, especially when dealing with complex matrices or trace concentrations. The goal is to isolate and concentrate the target analyte while minimizing interferences. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace. mdpi.comfrontiersin.org It involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the vapor phase above the sample. mdpi.com The volatile compounds, including this compound, partition between the sample matrix, the headspace, and the fiber coating. frontiersin.org After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the GC injector for thermal desorption and analysis. mdpi.com

HS-SPME has been successfully applied to the analysis of VOCs in various matrices, including biological and environmental samples. mdpi.comanalytice.comnih.gov For instance, it is a preferred method for profiling VOCs in food and beverages, and has been used for the analysis of this compound where a limit of quantification of approximately 10 μg/L can be achieved. analytice.comnih.gov The choice of fiber coating is crucial for the selective extraction of target analytes. For non-polar compounds like this compound, non-polar or mixed-phase coatings such as Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed. frontiersin.orgmdpi.com

The efficiency of HS-SPME is influenced by several factors that need to be optimized:

| Parameter | Description | Typical Range/Options | Rationale for Optimization |

| Fiber Coating | The sorbent material on the SPME fiber. | PDMS, DVB/CAR/PDMS, Carboxen/PDMS | The coating's polarity and thickness determine its affinity for the target analytes. frontiersin.orgmdpi.com |

| Extraction Time | The duration the fiber is exposed to the headspace. | 15 - 60 min | To allow for sufficient partitioning of the analyte onto the fiber. frontiersin.orgmdpi.com |

| Extraction Temp. | The temperature at which the sample is equilibrated. | 30 - 100 °C | Higher temperatures increase the vapor pressure of volatiles, enhancing their transfer to the headspace. frontiersin.org |

| Sample Agitation | Stirring or shaking of the sample during extraction. | 0 - 400 rpm | Facilitates the mass transfer of analytes from the matrix to the headspace. cabidigitallibrary.org |

| Salt Addition | Addition of a salt (e.g., NaCl) to the sample. | Saturated solution | Increases the ionic strength of the sample, promoting the release of volatile compounds. frontiersin.orgepa.gov |

Application of Needle Trap Devices (NTD) and Other Microextraction Techniques

Needle Trap Devices (NTDs) represent another valuable microextraction technique for the pre-concentration of VOCs. shu.ac.uk An NTD consists of a needle packed with a sorbent material, which can be used for direct sampling from the air or headspace. d-nb.info Similar to SPME, the trapped analytes are then thermally desorbed into the GC-MS system. d-nb.info NTDs are considered adaptable and can be used in conjunction with standard GC-MS systems for the analysis of VOCs in various samples, including exhaled breath. mdpi.comshu.ac.uk

Other microextraction techniques that can be applied to the analysis of volatile compounds like this compound include:

Stir-bar sorptive extraction (SBSE): This technique uses a magnetic stir bar coated with a sorbent phase to extract analytes from a liquid sample. nih.gov

Dispersive liquid-liquid microextraction (DLLME): Involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the sample, creating a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. nih.govencyclopedia.pub

These advanced sample preparation techniques, coupled with the power of GC-MS, provide the necessary tools for the accurate and reliable analysis of this compound in a wide range of applications.

Chemometric and Multivariate Data Analysis Approaches in this compound Research

In the study of this compound, particularly within complex biological or environmental matrices, the raw data generated by analytical instruments like gas chromatography-mass spectrometry (GC-MS) can be vast and intricate. nsf.govpomics.com Chemometrics and multivariate data analysis offer a suite of statistical and mathematical tools to extract meaningful information from this complex data. mdpi.comresearchgate.net These approaches are essential for discerning patterns, identifying relationships between variables, and building predictive models, thereby providing deeper insights than simple univariate analysis. scirp.orgi2pc.es The integration of chemometric methods allows for more robust detection, identification, and quantification of this compound, especially when it is one component among many. researchgate.netiu.edu

Visual Chromatographic Pattern Recognition for Mixture Classification

Visual chromatographic pattern recognition is a foundational analytical approach, often used as a first step in the analysis of complex mixtures containing compounds like this compound. nsf.gov This method involves the direct visual comparison of the chromatographic fingerprint of a sample to that of a known reference material. nsf.gov In fields such as forensic science, for the analysis of ignitable liquid residues, analysts visually compare the total ion chromatogram (TIC) of a sample from a crime scene with a library of TICs from known substances like gasoline or diesel. nsf.govresearchgate.net

However, this technique is subjective and can be challenging when samples are weathered, degraded, or contain high levels of background interference, which can obscure the characteristic pattern. nsf.gov

Specific Target Compound Analysis Methods

Specific target compound analysis builds upon EIC by focusing on a predefined list of compounds, or "targets," for identification and quantification. This approach is particularly useful when the presence of this compound is being investigated in relation to a specific biological or industrial context where its associated compounds are also of interest. nsf.gov For example, in the chemical ecology of insects, CHC profiles are analyzed to differentiate species or sexes. nih.govfrontiersin.org These profiles consist of a specific mixture of n-alkanes, monomethylalkanes (like this compound), and dimethylalkanes. nih.gov

The method involves:

Selection of Target Compounds: Based on prior research, a list of target compounds, including this compound and other relevant hydrocarbons, is established.

Optimized GC-MS Parameters: The analytical method is optimized for the separation and detection of these specific compounds.

Data Analysis: Data processing focuses on the retention times and mass spectra of the target analytes. Identification is confirmed by matching retention times and mass spectra with those of authentic standards.

This targeted approach enables the analyst to filter out a large amount of irrelevant data from decomposition products or environmental contaminants, allowing for the detection of low concentrations of the target compounds. nsf.gov

Multivariate Statistical Methods for Data Interpretation

When analyzing complex datasets where multiple variables (e.g., the relative abundance of dozens of compounds) are measured across many samples, multivariate statistical methods become indispensable. pomics.comscirp.org These techniques can reveal underlying patterns, correlations, and differences between sample groups that are not apparent from examining one variable at a time. mdpi.comresearchgate.net In the context of this compound research, these methods are applied to chromatographic data to classify samples, identify biomarkers, and understand complex chemical relationships. pomics.comiu.edu

Principal Component Analysis (PCA) for Sample Differentiation and Grouping

Principal Component Analysis (PCA) is a powerful, unsupervised dimensionality-reduction technique used for exploratory data analysis. researchgate.netwikipedia.org It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com The first PC accounts for the largest possible variance in the dataset, the second PC accounts for the second-largest variance, and so on. wikipedia.org

In practice, the relative abundances of all identified compounds (including this compound) in a set of samples are used as the input variables. PCA is then used to:

Identify Key Variables: A corresponding "loading plot" shows how much each original variable (i.e., each chemical compound) contributes to the principal components. mdpi.com This helps to identify the specific compounds that are most responsible for the separation observed between sample groups.

PCA has been successfully used to differentiate ignitable liquids based on their chemical profiles and to distinguish between different stages of insect development based on their cuticular hydrocarbon composition. researchgate.netunimas.my

Table 1: Example PCA Application in Ignitable Liquid Analysis

This table illustrates how PCA can differentiate between various ignitable liquids, some of which contain this compound, based on their chemical composition detected by GC-MS.

| Ignitable Liquid | Key Components Identified | PCA Grouping Behavior |

| Diesel | n-Alkanes (C8-C20+), this compound, other branched alkanes | Forms a distinct cluster due to its unique range of heavy alkanes. nsf.govresearchgate.net |

| Kerosene | n-Alkanes (approx. C9-C16), some branched alkanes | Clusters separately from diesel and gasoline, often intermediate. nsf.gov |

| Gasoline | Toluene, Xylenes, light alkanes (C4-C12) | Groups distinctly due to high aromatic content and lighter hydrocarbons. nsf.gov |

| Paint Thinner | Toluene, Xylene, Ethylbenzene | Clusters with other aromatic-heavy samples but can be distinguished. researchgate.net |

Hierarchical Clustering Analysis (HCA) for Metabolite Accumulation Patterns

Hierarchical Clustering Analysis (HCA) is another unsupervised method used to identify natural groupings within data. Unlike PCA, HCA's primary output is a dendrogram, a tree-like diagram that illustrates the arrangement of the clusters produced by the analysis. researchgate.net Samples or variables are successively grouped together based on their similarity, creating a hierarchy of clusters. nih.gov

In the context of this compound research, HCA is often applied to the chemical profiles of samples to:

Group Similar Samples: HCA can classify samples based on the similarity of their entire chemical profile. For instance, it has been used to group different ant species and their parasites based on the similarity of their cuticular hydrocarbon profiles, which include various methyl-branched alkanes. researchgate.net

Identify Co-varying Metabolites: HCA can also be applied to the variables (compounds) themselves to see which ones accumulate in similar patterns across different samples or conditions. mdpi.com This is particularly useful for studying metabolite accumulation, where researchers can identify clusters of compounds that increase or decrease together during a biological process, such as different ripening stages of rice. mdpi.com

The results of HCA are often presented as a heatmap combined with a dendrogram, which provides a clear visual representation of both the sample clusters and the corresponding patterns of compound abundance. mdpi.com This approach has been used to show how the composition of cuticular lipids, including hydrocarbons, changes between different life stages of an insect. nih.gov

Table 2: Summary of Chemometric and Multivariate Analysis Techniques

| Technique | Principle | Primary Application for this compound | Output Format |

| Visual Chromatographic Pattern Recognition | Visual comparison of a sample's chromatogram to a reference. nsf.gov | Preliminary classification of complex mixtures (e.g., fuels, CHCs) that may contain this compound. nsf.gov | Chromatogram overlay |

| Extracted Ion Chromatographic (EIC) Profiling | Plotting signal intensity of specific m/z values over time. speciation.net | Targeted detection and quantification of this compound by filtering out chemical noise. nsf.govnih.gov | Extracted Ion Chromatogram |

| Specific Target Compound Analysis | Focused analysis of a pre-defined list of compounds. nsf.gov | Quantifying this compound as part of a known chemical profile (e.g., insect CHCs). nih.gov | Quantitative data table |

| Principal Component Analysis (PCA) | Reduces dimensionality by transforming data into principal components. wikipedia.org | Differentiating sample groups based on their overall chemical profile and identifying key differentiating compounds. researchgate.netunimas.my | Score Plot, Loading Plot |

| Hierarchical Clustering Analysis (HCA) | Groups samples or variables based on a similarity matrix. researchgate.net | Classifying samples into groups and identifying co-regulated metabolites or compounds. nih.govmdpi.com | Dendrogram, Heatmap |

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) for Volatile Mixture Comparison

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a powerful multivariate statistical method used to analyze complex datasets, such as those generated from the analysis of volatile organic compounds (VOCs). knaw.nl This supervised technique is particularly effective for identifying the specific compounds that are most responsible for the differences between predefined sample groups. knaw.nloup.com In OPLS-DA, the variation within the data is separated into two parts: predictive variation, which is correlated to the class identifier (e.g., sample type), and orthogonal variation, which is not. mdpi.com This separation enhances model interpretation and allows for the clear identification of discriminating variables, often visualized in a "S-plot" or by using the Variable Importance in Projection (VIP) score. mdpi.com Variables with a VIP score greater than 1 are generally considered significant contributors to the discrimination between groups. mdpi.comnih.gov

A notable application involving this compound is found in the study of herbivore-induced plant volatiles (HIPVs) from turnip plants (Brassica rapa subsp. rapa). knaw.nlresearchgate.net Researchers used OPLS-DA to compare the complex volatile blends emitted by plants under different herbivory conditions: attack by a leaf herbivore (Pieris brassicae), a root herbivore (Delia radicum), and simultaneous attack by both. knaw.nl The OPLS-DA model successfully discriminated between the volatile profiles of these different treatments. researchgate.net The analysis revealed that the volatile blend from dually infested plants was not a simple sum of the volatiles from the individual infestations. knaw.nl

Crucially, the model identified this compound as one of the key compounds responsible for these differences. knaw.nlresearchgate.net Specifically, this compound was found to be specifically induced by root herbivory. knaw.nlresearchgate.net This finding highlights its role as a chemical marker for belowground insect attack, demonstrating the utility of OPLS-DA in pinpointing specific compounds like this compound within a complex volatile background. knaw.nl

Deconvolution Algorithms for Complex Chromatographic Peak Clusters (e.g., Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS))

In the chromatographic analysis of complex volatile mixtures, such as those containing this compound and its isomers, a significant challenge is the co-elution of compounds. This phenomenon, where two or more compounds exit the gas chromatography (GC) column at or near the same time, results in overlapping or embedded peak clusters that are difficult to interpret and quantify accurately. researchgate.netresearchgate.net Deconvolution algorithms are computational methods designed to mathematically resolve these complex signals into the individual contributions of each component. researchgate.net

One of the most powerful and widely used deconvolution techniques is Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS). brjac.com.br MCR-ALS is a chemometric method that decomposes a bilinear data matrix, such as the data from a GC-Mass Spectrometry (GC-MS) run, into two smaller matrices: one representing the pure concentration profiles (elution profiles) and another representing the pure instrumental responses (mass spectra) of the constituent components. tandfonline.commdpi.com The algorithm works iteratively, optimizing the profiles under certain constraints (e.g., non-negativity, unimodality) to arrive at a chemically meaningful solution. tandfonline.comnih.gov

The application of MCR-ALS is critical for the accurate analysis of complex samples like essential oils, petroleum hydrocarbons, and metabolic profiles, which can contain hundreds of compounds. researchgate.netucr.edu For a sample containing this compound alongside other structurally similar branched alkanes, MCR-ALS can resolve their overlapping chromatographic peaks. nih.gov This allows for the extraction of a pure mass spectrum for this compound, enabling its unambiguous identification and more accurate quantification, which would otherwise be compromised by interfering signals from co-eluting compounds. tandfonline.comnih.gov

Application of Retention Indices and Chromatographic Data in Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to predict the physicochemical properties of chemicals based on their molecular structure. acs.orgnih.gov These computational models correlate structural or topological descriptors of a molecule with a specific property, such as its gas chromatographic retention index. acs.orgnih.gov The retention index (RI) is a standardized, unitless value that indicates where a compound elutes relative to a series of n-alkanes, making it a more stable and transferable metric than raw retention time. researchgate.net

For branched alkanes like this compound, QSPR models are particularly valuable. The retention indices of these compounds are complex functions of their molecular structure, including chain length, and the position and number of methyl branches. acs.orgnih.gov Researchers have successfully developed QSPR models for methyl-branched hydrocarbons by calculating various molecular descriptors (e.g., topological indices) that numerically encode the molecules' structural features. acs.orgresearchgate.net These descriptors are then used to build a regression model that can predict the retention index for any similar compound, even those not yet synthesized or isolated. acs.org

These models have been applied to large datasets of methylalkanes, including those found in insect cuticular hydrocarbons, to create a robust predictive tool. acs.orgnih.gov The ability to accurately predict the retention index of this compound is crucial for its tentative identification in complex chromatograms where authentic standards are unavailable. By comparing the experimentally measured RI to the QSPR-predicted RI, analysts can significantly increase their confidence in the compound's identification. researchgate.net

Environmental Fate and Transport of 4 Methyltridecane

Environmental Partitioning and Mobility within Ecosystems

Environmental partitioning describes how a chemical distributes itself between different environmental media, such as water, soil, sediment, and air. For a hydrophobic compound like 4-methyltridecane, its movement and distribution are largely controlled by its tendency to sorb (adhere) to solid phases.

Sorption is a key process that reduces the concentration of a chemical in the aqueous phase, thereby limiting its mobility. ecetoc.org For non-polar, hydrophobic organic compounds (HOCs) like this compound, the dominant sorption mechanism is partitioning into the natural organic matter present in soil and sediment. ecetoc.org

The tendency for a chemical to sorb to organic carbon is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a strong affinity for soil and sediment organic matter and, consequently, low mobility. chemsafetypro.com The Koc of this compound can be estimated from its octanol-water partition coefficient (Kow), a measure of its hydrophobicity.

| Parameter | Estimated Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 7.5 nih.gov | Extremely hydrophobic; strong tendency to partition out of water. |

| Log Koc (Organic Carbon-Water Partition Coefficient) | ~7.0 (estimated) | Very strong and essentially irreversible binding to soil and sediment organic carbon. chemsafetypro.com |

While partitioning to organic matter is the primary sorption mechanism, interactions with mineral matrices can also occur. In soils with very low organic carbon content, sorption to the siloxane surfaces of certain clay minerals can contribute to the retention of HOCs. nih.gov However, given the extremely high Koc value of this compound, its fate is overwhelmingly controlled by the organic carbon fraction of any soil or sediment it enters. ecetoc.orgnih.gov

Leaching is the process by which water-soluble substances are washed out from soil by percolating water, potentially leading to groundwater contamination. enviro.wiki The potential for a compound to leach is inversely related to its sorption potential and directly related to its persistence.

Based on its environmental properties, this compound has a very low leaching potential.

High Sorption: Its extremely high estimated Koc value indicates that it will be strongly and rapidly sorbed to the upper layers of the soil profile. chemsafetypro.com This strong binding immobilizes the compound, severely restricting its downward movement with infiltrating water. nih.gov

Biodegradation: Although potentially slow, microbial degradation will further reduce the mass of the compound available for transport over time.

Therefore, this compound is not expected to be mobile in soil and poses a negligible risk of transport into groundwater systems. enviro.wikiusgs.gov Any contamination would likely be confined to the surface and near-surface soil layers where it was introduced.

Volatilization Rates and Atmospheric Dispersion from Terrestrial and Aqueous Phases

Volatilization is a key process influencing the distribution of this compound between terrestrial/aqueous phases and the atmosphere. This process is primarily controlled by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.

Estimated Physicochemical Properties of this compound:

| Property | Estimated Value | Method |

| Vapor Pressure | 0.083 mmHg at 25°C | EPI Suite™ (MPBPWIN™) |

| Henry's Law Constant | 1.18 x 105 Pa·m³/mol at 25°C | EPI Suite™ (HENRYWIN™) |

| Water Solubility | 0.023 mg/L at 25°C | EPI Suite™ (WSKOWWIN™) |

| Log Octanol-Water Partition Coefficient (Kow) | 7.35 | EPI Suite™ (KOWWIN™) |

Note: These values are estimates and should be used for screening-level assessments.

The relatively high Henry's Law constant and vapor pressure suggest that this compound has a significant tendency to volatilize from both water and soil surfaces. santos.com Once in the atmosphere, its dispersion is governed by meteorological conditions such as wind speed and direction, atmospheric stability, and mixing height. wikipedia.orgcoanda.camdpi.comsfu.ca Atmospheric dispersion models, which are mathematical simulations of how air pollutants disperse, can be used to predict the downwind concentrations of volatilized this compound. wikipedia.org These models incorporate the estimated emission rates and meteorological data to provide a picture of its atmospheric transport.

Environmental Fate Modeling and Predictive Methodologies

To comprehensively assess the environmental fate and potential risks of this compound, various predictive models are employed. These models integrate the physicochemical properties of the compound with the characteristics of the environment to simulate its distribution and persistence.

Application of Predictive Models (e.g., USEtox®, CAKE, KinGUI, ModelMaker) for Environmental Assessment

Several well-established models are available for environmental assessment, each with specific strengths and applications.

USEtox® : Developed under the auspices of the United Nations Environment Programme (UNEP) and the Society for Environmental Toxicology and Chemistry (SETAC), USEtox® is a scientific consensus model used to characterize human and ecotoxicological impacts of chemical emissions. usetox.orgusetox.orgnih.govlifecycleinitiative.orglbl.gov It calculates characterization factors for various exposure pathways by modeling the chemical's fate, exposure, and effects. For a compound like this compound, inputs would include its estimated physicochemical properties (vapor pressure, Henry's Law constant, etc.), degradation rates, and emission data.

CAKE (CAtabolite KInetics Evaluation) and KinGUI (Kinetics Graphical User Interface) : These are software tools primarily used for evaluating the kinetics of chemical degradation in environmental systems, often in the context of pesticide registration. They fit kinetic models to experimental degradation data to determine degradation rates and half-lives. While direct degradation data for this compound is scarce, these tools could be used to analyze data from laboratory studies on branched alkanes to understand their persistence in soil and water. europa.eu

ModelMaker : This is a versatile software for building and simulating dynamic models. apbenson.comapbenson.comscribd.commodelmaker.co.zascribd.com It can be used to create custom environmental fate models that incorporate specific environmental scenarios and processes relevant to this compound. For instance, a model could be built to simulate the volatilization from a contaminated site, followed by atmospheric dispersion, taking into account site-specific meteorological data.

The application of these models provides a systematic way to estimate the potential environmental concentrations and impacts of this compound, even in the absence of extensive monitoring data.

Quantification and Assessment of Environmental Exposure Factors

The assessment of environmental exposure to this compound involves quantifying its presence in various environmental media and understanding the factors that influence its concentration and bioavailability. Due to its expected low water solubility and high octanol-water partition coefficient, this compound is likely to adsorb to soil organic matter and sediments. santos.com

Studies on similar C10-C16 branched alkanes indicate that they are generally of low acute toxicity to aquatic organisms. santos.com However, their persistence and potential for bioaccumulation warrant consideration. The environmental risk assessment of C14-17 chlorinated paraffins, which share some structural similarities with this compound, highlights the challenges in assessing complex hydrocarbon mixtures and the importance of considering various emission sources and environmental compartments. europa.eu

Environmental monitoring data for specific branched alkanes like this compound are limited. However, analytical methods are available for the quantification of total petroleum hydrocarbons and specific hydrocarbon ranges in environmental samples, which can provide an indication of the presence of such compounds. esig.org The exposure assessment for these compounds often relies on a combination of modeling and available monitoring data for related substances to estimate potential human and ecological risks.

Computational Chemistry and Modeling Studies of 4 Methyltridecane

Molecular Simulation Approaches for Structural and Dynamic Properties

Molecular simulations track the movements of atoms and molecules over time, allowing for the calculation of bulk properties from the fundamental principles of statistical mechanics. These methods are particularly useful for understanding how the specific branched structure of 4-methyltridecane influences its physical behavior.

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the time evolution of molecular systems. By numerically solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that describe the positions and velocities of particles over time. From these trajectories, macroscopic properties such as density, pressure, and structural conformations can be determined.

For branched alkanes similar to this compound, MD simulations have been employed to investigate molecular structure and relaxation processes. researchgate.net These studies often utilize sophisticated force fields, such as the Optimized Potentials for Liquid Simulations (OPLS) or Transferable Potentials for Phase Equilibria (TraPPE), which define the potential energy of the system as a function of atomic coordinates. acs.orgresearchgate.net Research on molecules like squalane (B1681988) (a highly branched C30 alkane) and other singly branched alkanes reveals how the presence and position of methyl groups affect chain packing and dynamics. researchgate.net Key macroscopic properties derived from such simulations include:

Density: Calculated by simulating the system in an NPT (isobaric-isothermal) ensemble and averaging the system volume.

These simulations provide a molecular-level understanding of how the specific placement of the methyl group at the 4-position in a tridecane (B166401) chain influences its packing efficiency and conformational flexibility, which in turn dictates its bulk physical properties.

While equilibrium MD is suited for static properties, Non-Equilibrium Molecular Dynamics (NEMD) is specifically designed to study transport phenomena. acs.org NEMD simulations investigate how a system responds to an external perturbation, such as a thermal gradient or a shear field, allowing for the direct calculation of transport coefficients. acs.orgnih.gov This approach is critical for predicting properties like thermal conductivity and viscosity, which are governed by the transfer of energy and momentum through the material.

The application of NEMD to alkanes involves creating a non-equilibrium state and measuring the resulting flux. For example:

Thermal Conductivity: A heat flux is imposed across the simulation box by maintaining a hot region and a cold region. The resulting steady-state temperature gradient is measured, and the thermal conductivity is calculated via Fourier's law. auburn.eduscm.com Studies on long-chain n-alkanes have used this method to investigate the relationship between chain length and heat transport. auburn.edu

Viscosity: A shear flow is induced, often by applying Lees-Edwards periodic boundary conditions or by moving walls, and the resulting shear stress is calculated. The shear viscosity is then determined as the ratio of the shear stress to the applied shear rate. intellegens.com NEMD methods have been successfully applied to model the viscosity of linear and light branched alkanes, showing excellent agreement with experimental data. intellegens.com

For this compound, NEMD simulations can elucidate how the methyl branch disrupts the efficient transfer of momentum between chains compared to n-tridecane, which is expected to result in a different viscosity profile.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical or thermodynamic properties. These models are powerful predictive tools that can estimate properties without the need for time-consuming experiments or computationally intensive simulations.

The Abraham Solvation Parameter Model is a widely used linear free-energy relationship that predicts a vast range of thermodynamic properties based on a few key molecular descriptors. unt.eduunt.edu The model describes solute-solvent interactions using five fundamental solute descriptors:

E: Excess molar refraction.

S: Solute dipolarity/polarizability.

L: The logarithm of the gas-to-hexadecane partition coefficient at 298.15 K. unt.edu

For non-hydrogen bonding solutes like alkanes, the A and B descriptors are zero. The L descriptor, which relates to molecular size and dispersion forces, is the most significant for predicting the properties of molecules like this compound. unt.edu By combining these descriptors with system-specific coefficients, the model can accurately predict properties such as enthalpies of vaporization and sublimation, partition coefficients, and solubility ratios. unt.eduunt.eduresearchgate.net

A key strength of the Abraham model is its ability to integrate experimental data from gas chromatography (GC) to determine its descriptors. nih.gov Specifically, the L solute descriptor for many compounds, including numerous methylated alkanes, has been calculated from experimentally measured Kováts retention indices. unt.eduunt.eduresearchgate.net

The process involves establishing a correlation between the known L descriptors of a set of reference compounds and their GC retention times on a specific stationary phase (e.g., squalane). dntb.gov.ua Once this correlation is established, the retention index of a new compound like this compound can be measured and used to accurately calculate its L descriptor. This integration of readily available experimental data significantly enhances the predictive power and reliability of the computational model. Research has successfully applied this method to determine L descriptors for a large number of C11 to C42 monomethylated alkanes. unt.eduresearchgate.net

| Compound | Calculated L Descriptor |

|---|---|

| Methyltridecane (isomer not specified) | 6.528 |

| 3-Methyltridecane | 6.563 |

In recent years, machine learning, particularly artificial neural networks (ANNs), has emerged as a highly accurate method for predicting the physical properties of alkanes. researchgate.netgarethconduit.org These models are trained on large datasets of compounds with known properties and learn complex, non-linear relationships between molecular structure and physical behavior. researchgate.net

For branched alkanes like this compound, the process involves:

Molecular Representation: Each alkane is uniquely characterized by a set of numerical descriptors. These can include simple counts (e.g., number of carbon atoms), topological indices that encode branching patterns, or graph-based representations for use in more advanced architectures like Graph Neural Networks (GNNs). researchgate.netnih.govyoutube.com

Network Architecture: A neural network, typically a multi-layer perceptron, is constructed. The network takes the molecular descriptors as input and is trained to output a specific physical property, such as boiling point, heat capacity, or viscosity. researchgate.net

Training and Validation: The network is trained using a portion of the dataset, and its predictive performance is evaluated on a separate validation set of molecules that it has not seen before. This cross-validation ensures the model's ability to generalize to new compounds. acs.org

These neural network models have demonstrated remarkable accuracy, often outperforming traditional group additivity methods and other physico-chemical models for predicting properties of linear, single-branched, and double-branched alkanes. researchgate.netgarethconduit.org

| Model Input (Descriptors) | Predicted Properties | Applicability |

|---|---|---|

| Number of carbon atoms, number of branches, branch positions, symmetry parameters | Boiling point, heat capacity, vapor pressure, melting point, viscosity | Linear, single-branched, and double-branched alkanes |

Advanced Theoretical Frameworks for Branched Alkane Systems

The stability and energetic landscape of branched alkanes like this compound are governed by subtle quantum mechanical effects. Advanced theoretical frameworks, particularly Density Functional Theory (DFT), have been instrumental in unraveling the underlying principles that favor branched structures over their linear counterparts. nih.gov

One of the key insights from DFT studies is the partitioning of the total electronic energy into distinct components: steric, electrostatic, and quantum mechanical terms. nih.gov Contrary to classical intuition which might suggest that steric hindrance in branched alkanes would be destabilizing, DFT analyses have revealed that branched isomers often possess lower (i.e., less destabilizing) steric energy than their linear analogues. nih.gov This is counteracted by an opposing quantum energy term, which includes the Pauli repulsion component of the kinetic energy and exchange-correlation energy. nih.gov Ultimately, it is the electrostatic energy term, in conjunction with correlation energy, that provides the primary driving force for the greater thermodynamic stability of branched alkanes. nih.gov

For a molecule like this compound, these theoretical frameworks allow for the calculation of fundamental properties such as its heat of formation and isomerization energies relative to other C₁₄H₃₀ isomers. While specific high-level calculations for this compound are not widely published, the principles derived from studies on smaller branched alkanes can be extended. For instance, the stabilization energy gained from branching is a known phenomenon that can be quantified through isodesmic and hypohomodesmotic reactions in computational models. researchgate.net

Table 1: Illustrative Conformational Energy Contributions in Branched Alkanes

| Interaction Type | Typical Energy Cost (kJ/mol) | Relevance to this compound |

| H↔H Eclipsing | 4.0 | Present in eclipsed conformations during bond rotation. |

| H↔CH₃ Eclipsing | 6.0 | Occurs when a methyl group eclipses a hydrogen atom during bond rotation. |

| CH₃↔CH₃ Eclipsing | 11.0 | A high-energy interaction that is generally avoided. |

| Gauche (CH₃↔CH₃) | 3.8 | A key steric interaction that raises the energy of gauche conformers relative to anti conformers. In this compound, this would be relevant for the arrangement of the methyl group relative to the main chain. |

Note: The data in this table is based on studies of smaller alkanes like butane (B89635) and propane (B168953) and serves to illustrate the types of energetic contributions that are computationally modeled for larger molecules like this compound. maricopa.edu

In Silico Approaches for Investigating Intermolecular Interactions and Molecular Recognition in Alkane Systems

The bulk properties of this compound, such as its viscosity, density, and boiling point, are dictated by the nature and strength of its intermolecular interactions. As a nonpolar molecule, these interactions are primarily governed by weak van der Waals forces, specifically London dispersion forces. In silico methods, particularly molecular dynamics (MD) simulations, are powerful tools for probing these interactions and predicting macroscopic properties. aip.orghse.ru

MD simulations model the movement of every atom in a system over time by numerically solving Newton's equations of motion. researchgate.net The forces between atoms are described by a force field, which is a set of parameters and potential energy functions that define the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions. Several force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), have been developed and are widely used for simulating alkanes. aip.orghse.ru

The accuracy of MD simulations in predicting properties like viscosity and density is highly dependent on the chosen force field. aip.org For instance, studies on branched alkanes have shown that some united-atom models (which treat CH, CH₂, and CH₃ groups as single interaction sites) can underpredict viscosity, especially at high densities, while all-atom models may overestimate it if not properly parameterized. aip.org The choice of torsional potentials within the force field is also crucial for accurately capturing the conformational dynamics, which in turn influences the bulk properties. aip.org

Table 2: Comparison of Force Fields for Predicting Properties of Branched Alkanes

| Force Field Type | Typical Strengths | Typical Weaknesses |

| All-Atom (e.g., OPLS-AA, COMPASS) | Explicitly models all atoms, potentially offering higher accuracy for specific interactions and conformational details. aip.orghse.ru | Computationally more expensive. Accuracy is highly dependent on parameterization. aip.org |

| United-Atom (e.g., TraPPE-UA) | Computationally less expensive, allowing for longer simulations or larger systems. Often good for predicting thermodynamic properties. aip.org | May not accurately capture detailed steric interactions, potentially leading to inaccuracies in properties like viscosity for branched molecules. aip.org |

Molecular recognition, the process by which molecules selectively bind to one another, is another area where in silico approaches provide valuable insights. While alkanes are not typically associated with the highly specific lock-and-key interactions seen in biological systems, their ability to pack efficiently and interact with other molecules is fundamental to processes like solvation and lubrication. The branching in this compound significantly affects its molecular shape compared to its linear isomer, n-tetradecane. This difference in shape influences how the molecules can pack in the liquid and solid states, affecting properties like melting point and density. nih.gov

Computational techniques can be used to quantify these shape differences and predict how this compound might interact with other molecules or surfaces. For example, simulations can model the adsorption of branched alkanes onto surfaces, a process relevant to lubrication, revealing how the molecular architecture affects the formation and stability of boundary layers. Furthermore, the solubility of compounds in solvents like supercritical CO₂ has been shown to be enhanced by branching, a phenomenon that can be investigated through molecular simulations. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools, while primarily used in drug discovery, are based on computational models that correlate molecular structure with pharmacokinetic properties. researchgate.netnih.gov These tools can calculate descriptors for molecules like this compound, such as lipophilicity (LogP) and water solubility, which are fundamentally related to intermolecular interactions.

Future Research Directions and Broader Impact of 4 Methyltridecane Studies

Advancements in the Elucidation of Novel Biosynthetic Pathways

The biosynthesis of hydrocarbons in organisms like insects and cyanobacteria is a complex process that is not yet fully understood. cambridge.organnualreviews.org While the general pathways involving fatty acid synthesis are recognized, the specific enzymes and mechanisms that lead to the formation of branched alkanes such as 4-methyltridecane remain an active area of investigation. cambridge.organnualreviews.org

Future research will likely focus on identifying and characterizing the specific enzymes responsible for methyl branching. In insects, cuticular hydrocarbons, including branched alkanes, are synthesized in oenocytes. annualreviews.orgpnas.org The process involves the elongation of fatty acids, followed by conversion to aldehydes and finally to hydrocarbons. annualreviews.orgontosight.ai The introduction of a methyl group at a specific position, such as the C4 position in this compound, requires a unique set of enzymes that are yet to be fully elucidated. In cyanobacteria, while pathways for producing straight-chain and some branched alkanes have been identified, the specific mechanisms for creating the diverse range of naturally occurring branched structures are still being explored. plos.org The identification of novel methyltransferases and other modifying enzymes will be crucial. plos.org

Metabolic engineering offers a powerful tool for elucidating these pathways. researchgate.netaimspress.comresearchgate.net By introducing and modifying genes in model organisms like Escherichia coli or Saccharomyces cerevisiae, researchers can test hypotheses about enzyme function and pathway regulation. researchgate.netnih.govfrontiersin.org For instance, expressing candidate genes from organisms known to produce this compound in a host that does not naturally produce it can help to confirm the function of those genes. frontiersin.org

Table 1: Key Research Areas in this compound Biosynthesis

| Research Area | Focus | Potential Impact |

| Enzyme Discovery | Identifying and characterizing the specific methyltransferases and other enzymes involved in branched-chain alkane formation. plos.org | Enables the targeted engineering of microorganisms for the production of specific hydrocarbons. |

| Pathway Elucidation | Mapping the complete biosynthetic route from precursor molecules to this compound in various organisms. cambridge.organnualreviews.org | Provides a fundamental understanding of natural hydrocarbon synthesis and informs synthetic biology approaches. |

| Regulatory Mechanisms | Understanding how the expression of biosynthetic genes is controlled in response to developmental and environmental cues. | Allows for the optimization of production yields in engineered organisms. |

| Metabolic Engineering | Utilizing genetic and synthetic biology tools to reconstruct and optimize biosynthetic pathways in microbial hosts. researchgate.netaimspress.comresearchgate.net | Facilitates the development of sustainable and bio-based production methods for valuable chemicals. |

Development of Next-Generation Analytical Platforms for Trace Analysis

The detection and quantification of this compound, often present in complex mixtures and at low concentrations, necessitates the development of highly sensitive and selective analytical techniques. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for hydrocarbon analysis, offering robust separation and identification capabilities. mdpi.comlabmanager.com Advancements in high-resolution GC-MS (HR-GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC) are pushing the boundaries of detection, allowing for the separation of complex isomeric mixtures and the identification of trace components. nih.govdrawellanalytical.com The use of soft ionization techniques in mass spectrometry can help to preserve the molecular ion, aiding in the unambiguous identification of isomers. nih.gov

Beyond traditional laboratory-based methods, there is a growing demand for portable and real-time analytical platforms for on-site analysis. nih.govionscience.com Technologies such as photoionization detectors (PIDs), electronic noses, and microelectromechanical systems (MEMS) sensors are being developed for the rapid detection of volatile organic compounds (VOCs), including alkanes. nih.govionscience.comacs.orgmdpi.com These sensors can be functionalized with specific materials to enhance their selectivity towards certain classes of compounds. mdpi.com

Table 2: Emerging Analytical Techniques for this compound Detection

| Technique | Principle | Advantages |

| High-Resolution GC-MS (HR-GC-MS) | Provides precise mass measurements, enabling the determination of elemental composition. drawellanalytical.com | High accuracy and confidence in compound identification. drawellanalytical.com |

| Comprehensive 2D GC (GC×GC) | Offers significantly increased separation power for complex mixtures. nih.gov | Enhanced resolution of isomers and co-eluting compounds. nih.gov |

| Photoionization Detectors (PIDs) | Uses high-energy photons to ionize volatile compounds. ionscience.com | Portable and provides rapid, real-time measurements. ionscience.com |

| Electronic Noses | Arrays of cross-selective sensors that generate a characteristic "fingerprint" for a given vapor. acs.org | Capable of recognizing complex volatile profiles. acs.org |

| MEMS-based Sensors | Miniaturized sensors that can detect changes in mass or other properties upon analyte absorption. mdpi.com | Small size, high sensitivity, and potential for integration with smart electronics. mdpi.com |

Refined Environmental Risk Assessment Methodologies for Branched Alkanes

Understanding the environmental fate and potential risks associated with branched alkanes like this compound is crucial, particularly in the context of petroleum hydrocarbon contamination. concawe.euclaire.co.uk Current risk assessment methodologies for petroleum substances often group hydrocarbons into blocks or fractions based on their general chemical properties. concawe.euepa.gov

Future research should focus on developing more refined models that account for the specific properties of individual branched alkanes. The structure of a hydrocarbon, including the presence and position of methyl branches, can significantly influence its physical, chemical, and toxicological properties. uni-greifswald.dekemdiktisaintek.go.id For instance, branching can affect a compound's water solubility, volatility, and susceptibility to biodegradation. uni-greifswald.dekemdiktisaintek.go.id

The "Hydrocarbon Block Method" is an approach that allows for the assessment of complex petroleum substances by considering the contributions of different hydrocarbon groups. concawe.eu Refining this method to include more specific data on branched alkanes will lead to more accurate environmental risk assessments. concawe.eu This will require generating more experimental data on the environmental fate and ecotoxicity of specific branched alkanes. europa.eueuropa.eueuropa.eu The biodegradation of branched alkanes is often slower than that of their linear counterparts, and understanding the microbial pathways involved is key to predicting their persistence in the environment. uni-greifswald.denih.govresearchgate.net

Exploration of Sustainable and Green Production Routes

The chemical industry is increasingly seeking sustainable alternatives to petroleum-based production methods. Metabolic engineering of microorganisms offers a promising route for the "green" production of this compound and other valuable branched alkanes. researchgate.netaimspress.comresearchgate.netnih.gov

By harnessing and optimizing the biosynthetic pathways found in nature, it is possible to engineer microbial cell factories, such as E. coli or yeast, to produce specific hydrocarbons from renewable feedstocks like glucose. researchgate.netnih.govfrontiersin.org This approach avoids the use of harsh chemical catalysts and reduces the environmental footprint associated with traditional chemical synthesis.

Key challenges in this area include increasing the yield and productivity of engineered strains to commercially viable levels. frontiersin.org This will involve a multi-pronged approach, including the discovery and engineering of more efficient enzymes, the optimization of metabolic fluxes to direct more carbon towards the desired product, and the development of robust fermentation and product recovery processes. frontiersin.org The production of branched alkanes is particularly attractive for applications such as jet fuel, where branched structures can improve cold-flow properties. nih.gov

Potential Contributions to Advanced Materials Science and Engineering

The unique physical and chemical properties of branched alkanes like this compound suggest their potential use in the development of advanced materials. fastercapital.comnumberanalytics.comebsco.com While research in this area is still in its early stages, the structural characteristics of branched alkanes could be leveraged in several ways.

In polymer chemistry, hydrocarbons serve as the fundamental building blocks for a vast array of plastics and synthetic fibers. fastercapital.comebsco.combritannica.compsu.edu The incorporation of branched structures into polymer chains can influence the material's physical properties, such as its crystallinity, tensile strength, and flexibility. google.com Exploring the use of specific branched alkanes as monomers or additives could lead to the development of new polymers with tailored properties.

Furthermore, the thermal properties of branched alkanes could be of interest for applications such as phase change materials (PCMs). PCMs are substances that absorb and release large amounts of energy during phase transitions (e.g., from solid to liquid), making them useful for thermal energy storage and temperature regulation. The melting and freezing points of alkanes are dependent on their chain length and branching, suggesting that custom-designed branched alkanes could be developed for specific thermal management applications. The study of long linear and branched alkanes has shown that branching influences properties like viscosity and surface tension, which are critical for material performance. acs.org

Q & A

Q. What analytical methods are most reliable for identifying and quantifying 4-Methyltridecane in complex mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification due to its high resolution and ability to match retention indices with reference libraries like NIST Chemistry WebBook . For quantification, internal standards (e.g., deuterated alkanes) should be used to correct for matrix effects. Researchers must validate methods using spiked samples to ensure precision (±5% RSD) and recovery rates (>90%) .

Q. How can this compound be synthesized with high purity for experimental use?